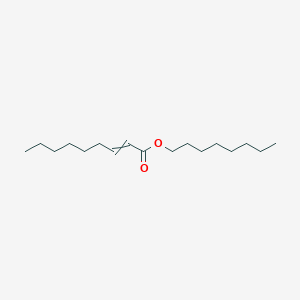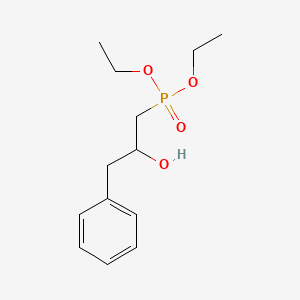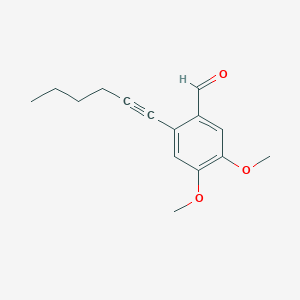
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with two methoxy groups at the 4 and 5 positions and a hex-1-yn-1-yl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzaldehyde and hex-1-yne.
Alkylation Reaction: The hex-1-yne is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the corresponding acetylide anion.
Nucleophilic Addition: The acetylide anion is then reacted with 4,5-dimethoxybenzaldehyde under anhydrous conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzoic acid.
Reduction: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-(Hex-1-yn-1-yl)aniline: Similar structure but with an aniline group instead of an aldehyde.
2-(Hex-1-yn-1-yl)furan: Similar structure but with a furan ring instead of a benzaldehyde core.
4,5-Dimethoxybenzaldehyde: Lacks the hex-1-yn-1-yl group.
Uniqueness: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde is unique due to the presence of both the hex-1-yn-1-yl group and the dimethoxybenzaldehyde core
Propiedades
Número CAS |
106824-47-9 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-hex-1-ynyl-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-7-8-12-9-14(17-2)15(18-3)10-13(12)11-16/h9-11H,4-6H2,1-3H3 |
Clave InChI |
PODVQUYAYLZQLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC(=C(C=C1C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


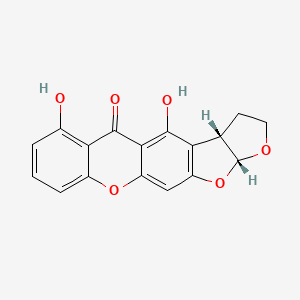
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
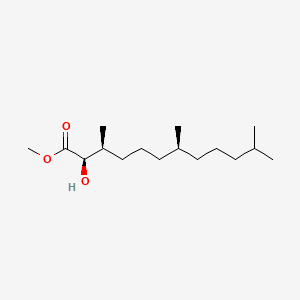
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
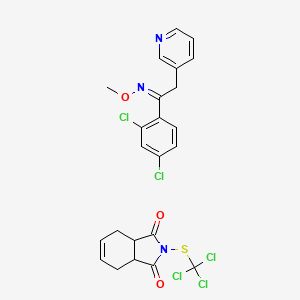
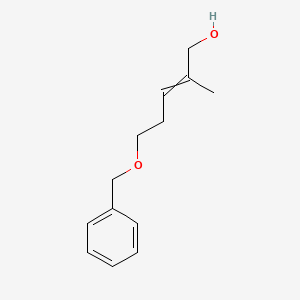
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)

